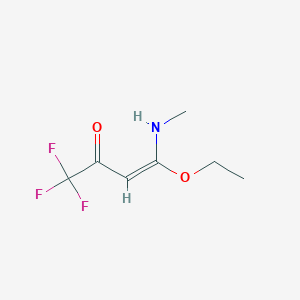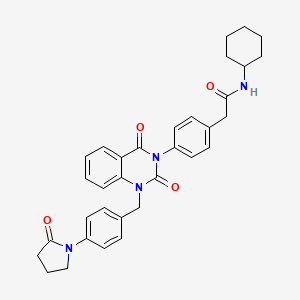![molecular formula C17H16ClN3O B2493595 1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea CAS No. 852140-65-9](/img/structure/B2493595.png)
1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research on similar compounds, such as 1-methyl-3-(5-nitropyridin-2-yl) urea and 1-aryl-3-(2-chloroethyl) ureas, has provided insight into the synthesis of complex ureas involving chlorophenyl and methylindolyl groups. These studies highlight multi-step nucleophilic reactions and the optimization of synthetic methods for high yields (Zhang et al., 2019); (Gaudreault et al., 1988).
Molecular Structure Analysis
Studies on compounds like 1-(2-chloro-3,5-difluorophenyl)-3-(2,6-dichlorobenzoyl)urea reveal molecular conformations and intramolecular hydrogen bonding, showcasing how structural components influence the overall molecular geometry (Yan et al., 2007).
Chemical Reactions and Properties
The reactivity and functional versatility of urea derivatives, including their potential as anticancer agents and inhibitors of human soluble epoxide hydrolase, highlight the chemical utility of such compounds. This is demonstrated in the synthesis of N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds and N,N′-disubstituted ureas containing 3-chloroadamantan-1-yl substituents (Xue Si-jia, 2009); (Danilov et al., 2021).
Physical Properties Analysis
Investigations into the physical properties of similar chlorophenyl and urea derivatives, such as their crystal structures and the stabilization of molecular conformation through intramolecular hydrogen bonds, provide insights into how these properties might be similar for "1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea" (Li Zhong et al., 1998).
Chemical Properties Analysis
The chemical properties of urea derivatives, including their biological activity and the potential as inhibitors of various biological processes, are crucial for understanding the chemical behavior of "1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea". Studies on similar compounds reveal their potential applications and the effects of substituents on their reactivity and biological activity (Babu et al., 2005).
Aplicaciones Científicas De Investigación
Insecticide Research : A study by Mulder & Gijswijt (1973) discusses a similar compound, 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, which is part of a new class of insecticides. These compounds demonstrate a unique mode of action, causing defects in the process of cuticle deposition in insects, leading to their death. This suggests potential applications of urea derivatives in insecticide development (Mulder & Gijswijt, 1973).
Corrosion Inhibition : Bahrami & Hosseini (2012) investigated the inhibition effect of 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU) in hydrochloric acid solution on mild steel. Their research found that these compounds act as efficient corrosion inhibitors, suggesting their application in protecting metals from corrosion (Bahrami & Hosseini, 2012).
Optoelectronic Device Fabrication : A study by Shkir et al. (2018) on a chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, reveals its significant electro-optic properties. This suggests that similar urea derivatives could have applications in nonlinear optics and optoelectronic device fabrication (Shkir et al., 2018).
Pharmaceutical Research : Although directly outside the scope of your request, it's noteworthy that similar compounds have been studied for their pharmaceutical effects, such as in anticonvulsant activities and potential anticancer properties, as per the studies by Vengerovskii et al. (2014) and Gaudreault et al. (1988) respectively. This indicates a broader scope of medicinal applications for urea derivatives, although further research is needed to fully understand their potential in this area (Vengerovskii et al., 2014) (Gaudreault et al., 1988).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-11-7-13-8-12(5-6-16(13)20-11)10-19-17(22)21-15-4-2-3-14(18)9-15/h2-9,20H,10H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRXJAUGEVYWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

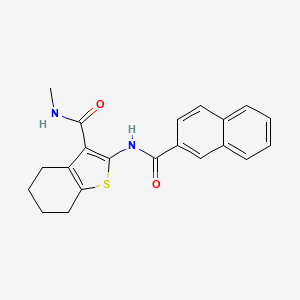
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)
![8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493514.png)
![N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2493517.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2493518.png)
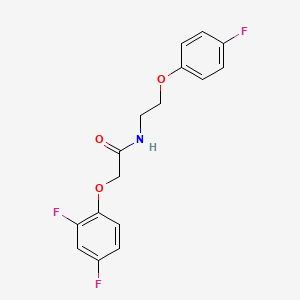
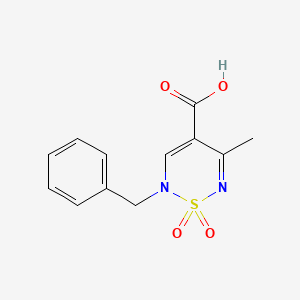
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2493525.png)
![2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2493526.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2493527.png)
